

# An In-depth Technical Guide to the Synthesis and Characterization of 4-Butylbenzenesulfonamide

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## Compound of Interest

Compound Name: 4-Butylbenzenesulfonamide

Cat. No.: B073704

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-butylbenzenesulfonamide**, a key intermediate in pharmaceutical development. This document details the synthetic route from benzenesulfonyl chloride and butylamine, including a complete experimental protocol and purification methods. Furthermore, it presents a thorough characterization of the final compound using modern analytical techniques, with all quantitative data summarized for clarity.

## Synthesis of 4-Butylbenzenesulfonamide

The synthesis of **4-butylbenzenesulfonamide** is most commonly achieved through the nucleophilic substitution reaction of benzenesulfonyl chloride with butylamine. The reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. A base, such as sodium hydroxide, is typically employed to neutralize the HCl byproduct and drive the reaction to completion.

## Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of **4-butylbenzenesulfonamide**.

#### Materials:

- Benzenesulfonyl chloride
- Butylamine
- Sodium hydroxide (NaOH)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Stirring apparatus
- Addition funnel
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve butylamine (2.2 equivalents) in dichloromethane.
- Addition of Benzenesulfonyl Chloride: Cool the solution in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise from the addition funnel to the stirred butylamine solution. Maintain the temperature below 10 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[\[1\]](#)

- Work-up:
  - Transfer the reaction mixture to a separatory funnel.
  - Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess butylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

## Purification

The crude **4-butylbenzenesulfonamide** can be purified by either recrystallization or column chromatography.

- Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.<sup>[2][3][4][5]</sup> The choice of solvent depends on the impurity profile. The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration.
- Column Chromatography: For a higher degree of purity, the crude product can be purified by flash column chromatography on silica gel.<sup>[6][7][8][9]</sup> A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.

## Synthesis Workflow Diagram



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### Synthesis of 4-Butylbenzenesulfonamide Workflow

## Characterization of 4-Butylbenzenesulfonamide

The structure and purity of the synthesized **4-butylbenzenesulfonamide** are confirmed using a combination of spectroscopic methods.

### Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>2</sub> S	[10]
Molecular Weight	213.30 g/mol	[10]
Appearance	Colorless oily liquid or pellets/large crystals	[11]
Boiling Point	314 °C	[11]

### Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4-butylbenzenesulfonamide** are consistent with the expected structure.

Table 1: <sup>1</sup>H NMR Spectral Data (300 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.85 - 7.95	m	2H	Ar-H (ortho to SO <sub>2</sub> )
7.50 - 7.60	m	3H	Ar-H (meta and para to SO <sub>2</sub> )
4.80 (broad s)	t	1H	N-H
2.90	q	2H	-CH <sub>2</sub> -NH-
1.45	sextet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -NH-
1.30	sextet	2H	-CH <sub>3</sub> -CH <sub>2</sub> -
0.85	t	3H	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data (75.5 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
140.2	Ar-C (ipso to SO <sub>2</sub> )
132.5	Ar-C (para to SO <sub>2</sub> )
129.0	Ar-C (meta to SO <sub>2</sub> )
127.0	Ar-C (ortho to SO <sub>2</sub> )
42.8	-CH <sub>2</sub> -NH-
31.5	-CH <sub>2</sub> -CH <sub>2</sub> -NH-
19.8	-CH <sub>3</sub> -CH <sub>2</sub> -
13.6	-CH <sub>3</sub>

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-butylbenzenesulfonamide** shows characteristic absorption bands for the N-H, C-H, S=O, and aromatic C=C bonds.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 3: Characteristic FT-IR Absorption Bands

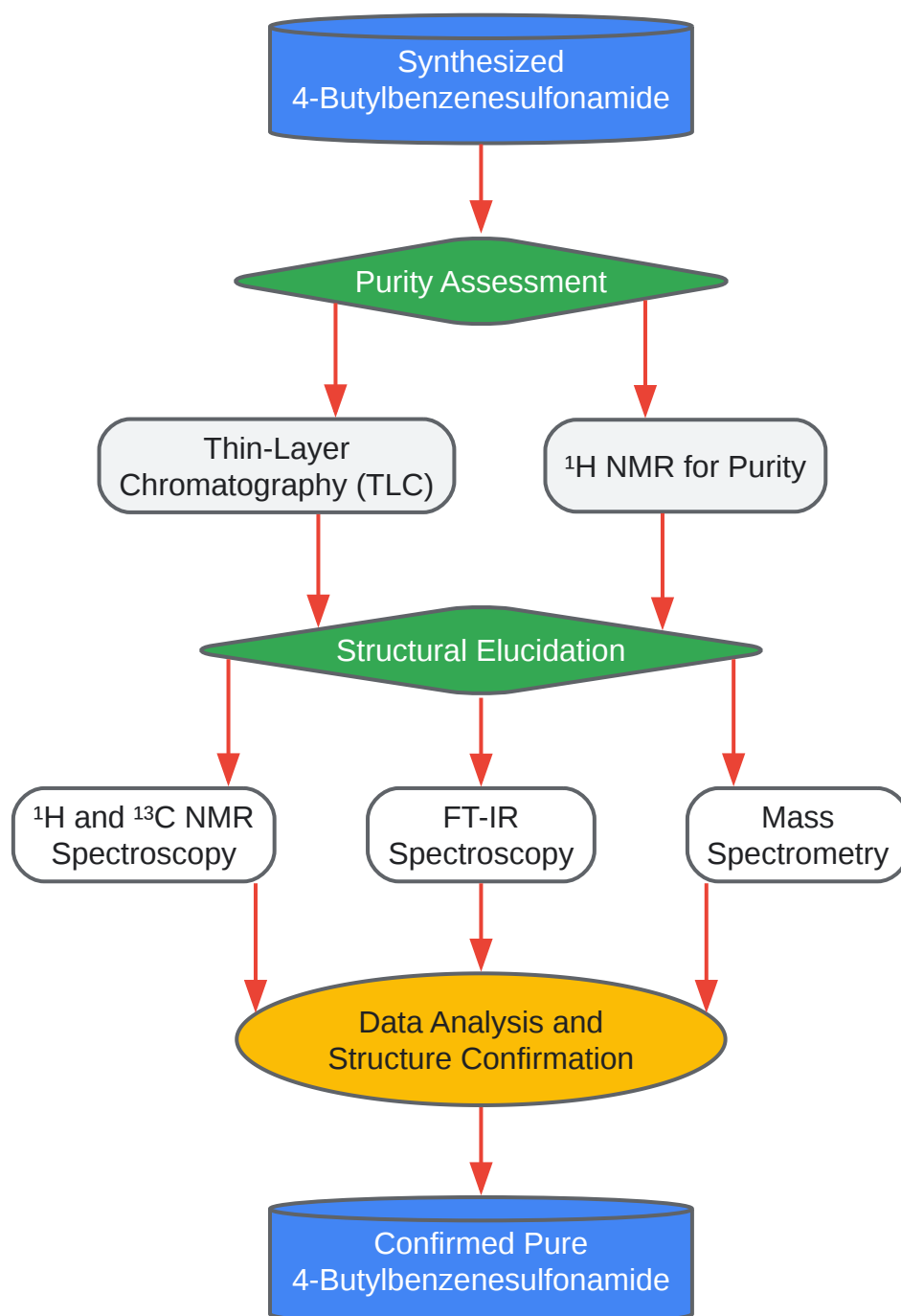
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3288	Strong, Broad	N-H stretch
3065	Medium	Aromatic C-H stretch
2958, 2871	Strong	Aliphatic C-H stretch
1585	Medium	Aromatic C=C stretch
1325, 1158	Strong	Asymmetric and Symmetric S=O stretch
750, 688	Strong	Aromatic C-H out-of-plane bend

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of **4-butylbenzenesulfonamide** shows a molecular ion peak and characteristic fragment ions.[\[1\]](#)[\[11\]](#)[\[16\]](#)[\[17\]](#)

Table 4: Mass Spectrometry Fragmentation Data (EI)

m/z	Relative Intensity	Proposed Fragment
213	Moderate	[M] <sup>+</sup> (Molecular Ion)
170	High	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
156	Moderate	[M - C <sub>4</sub> H <sub>9</sub> N] <sup>+</sup>
141	High	[C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> ] <sup>+</sup>
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Characterization Workflow Diagram



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### Characterization of **4-Butylbenzenesulfonamide**

## Conclusion

This technical guide has provided a detailed protocol for the synthesis of **4-butylbenzenesulfonamide** and a comprehensive analysis of its characterization data. The

presented methodologies and data are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient and reliable production and verification of this important chemical intermediate.

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